molecular formula C7H6ClNO2 B581232 6-Chloro-5-methoxypyridine-3-carbaldehyde CAS No. 1060801-67-3

6-Chloro-5-methoxypyridine-3-carbaldehyde

Cat. No.: B581232
CAS No.: 1060801-67-3
M. Wt: 171.58
InChI Key: SIUZYEAMJQXUQU-UHFFFAOYSA-N
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Description

6-Chloro-5-methoxypyridine-3-carbaldehyde (CAS 1211518-62-5) is a versatile pyridine-based chemical building block of high interest in medicinal chemistry and organic synthesis. Its molecular formula is C 7 H 6 ClNO 2 . This compound features both an aldehyde group and a chloro substituent on the pyridine ring, making it a valuable precursor for the synthesis of diverse heterocyclic compounds. It is primarily used as a key intermediate in the research and development of active pharmaceutical ingredients (APIs) . The reactive aldehyde functionality allows for further chemical transformations, such as condensation reactions to form Schiff bases or reduction to alcohols, enabling the construction of more complex molecular architectures. This product is intended for use in synthetic organic chemistry, pharmaceutical research, and as a fine chemical intermediate . It is analyzed by techniques including LCMS and HPLC to ensure high quality and is typically supplied with a Certificate of Analysis (COA) . This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-methoxypyridine-3-carbaldehyde
Source PubChem
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InChI

InChI=1S/C7H6ClNO2/c1-11-6-2-5(4-10)3-9-7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUZYEAMJQXUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301263228
Record name 6-Chloro-5-methoxy-3-pyridinecarboxaldehyde
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1060801-67-3
Record name 6-Chloro-5-methoxy-3-pyridinecarboxaldehyde
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Record name 6-Chloro-5-methoxy-3-pyridinecarboxaldehyde
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Record name 6-Chloro-5-methoxynicotinaldehyde
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Synthetic Methodologies for 6 Chloro 5 Methoxypyridine 3 Carbaldehyde

Direct Formylation Strategies for Pyridine (B92270) Systems

Direct formylation methods provide an efficient route to pyridinecarboxaldehydes by introducing a formyl group onto the pyridine ring in a single step. These strategies are valued for their atom economy and procedural simplicity.

Vilsmeier-Haack Reaction Approaches for Pyridinecarboxaldehydes

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgcambridge.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.com This forms an electrophilic chloromethyleniminium salt (Vilsmeier reagent) that attacks the electron-rich positions of the heterocyclic ring. cambridge.org

While pyridines are generally electron-deficient, the presence of activating substituents, such as a methoxy (B1213986) group, can render the ring sufficiently nucleophilic to undergo Vilsmeier-Haack formylation. For the synthesis of 6-Chloro-5-methoxypyridine-3-carbaldehyde, the electron-donating methoxy group at the C5 position would direct the electrophilic Vilsmeier reagent to the ortho (C4) and para (C2) positions. However, formylation at the C3 position is also possible, particularly in complex heterocyclic systems where electronic and steric factors can influence regioselectivity. ijpcbs.com Research on the synthesis of 2-chloroquinoline-3-carbaldehydes, for instance, has demonstrated the successful application of the Vilsmeier-Haack reaction on related heterocyclic precursors like acetophenone (B1666503) oximes. ijsr.net The general procedure involves adding the heterocyclic substrate to the pre-formed Vilsmeier reagent and heating the mixture, followed by aqueous workup to hydrolyze the intermediate iminium salt to the desired aldehyde. ijsr.net

The reaction has been successfully applied to produce a variety of pyridine carbaldehydes. nih.gov For example, the reaction of spiroimidazolidinones with the Vilsmeier-Haack reagent has been shown to yield new substituted pyridines through a process of formylation and intramolecular cyclization. researchgate.net

Table 1: Example of Vilsmeier-Haack Reaction Conditions for Quinoline-3-carbaldehyde Synthesis ijsr.net

Reactant Reagents Temperature Time Product

This table illustrates typical conditions for a related heterocyclic system, which could be adapted for the synthesis of this compound from a suitable precursor.

Organometallic Formylation Methods (e.g., using organolithium reagents and N,N-dimethylformamide)

Organometallic formylation represents a powerful alternative for introducing a formyl group, especially for pyridine systems that are not amenable to electrophilic substitution. thieme-connect.de This method involves the generation of a pyridine-based organometallic nucleophile, which then reacts with an electrophilic formylating agent like DMF. tcichemicals.com

The key step is the regioselective generation of an organolithium or Grignard reagent from a pyridine precursor. thieme-connect.de This can be achieved through two main pathways:

Direct Deprotonation (ortho-lithiation): A suitably positioned directing group on the pyridine ring can direct a strong base, such as n-butyllithium (n-BuLi), to deprotonate an adjacent carbon atom. thieme-connect.de In the context of this compound, the methoxy group at C5 could potentially direct lithiation to the C4 position.

Halogen-Metal Exchange: A more common and regiochemically precise method involves the reaction of a halopyridine with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures. thieme-connect.de For instance, starting with a 3,6-dichloro-5-methoxypyridine, halogen-metal exchange would likely occur at the more reactive 3-position, generating the desired 3-lithiated pyridine intermediate.

Once the pyridyl organometallic species is formed, it is quenched with DMF. The nucleophilic carbon of the organometallic attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final pyridine-3-carbaldehyde. thieme-connect.detcichemicals.com This approach offers excellent regiocontrol, dictated by the initial position of the halogen atom. ambeed.com

Multistep Synthetic Routes via Precursor Modification

When direct formylation is not feasible or does not provide the desired isomer, multistep syntheses are employed. These routes build the target molecule by sequentially installing the required functional groups onto a simpler pyridine scaffold.

Halogenation and Alkoxylation Sequences for Pyridine Derivatives

Constructing the 6-chloro-5-methoxy substitution pattern on the pyridine ring is a critical part of any multistep synthesis. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions. nih.gov

Modern synthetic methods offer more controlled approaches to pyridine halogenation:

Selective C-H Halogenation: Recent advances have led to methods for the regioselective halogenation of pyridine C-H bonds. One strategy involves the temporary installation of a phosphine (B1218219) group at the 4-position, which can then be displaced by a halide nucleophile. nih.govresearchgate.net Another approach utilizes the formation of Zincke imine intermediates, which transforms the electron-deficient pyridine into a more reactive alkene-like system that undergoes highly regioselective halogenation at the 3-position under mild conditions. nsf.govnih.gov

Nucleophilic Aromatic Substitution (SNAAr): Starting with a dihalopyridine, a methoxy group can be introduced via nucleophilic substitution. The position of substitution is governed by the electronic properties of the ring and the positions of the existing halogens.

The synthesis of the target compound could thus start from a commercially available pyridine derivative, which is then subjected to a sequence of halogenation and methoxylation reactions to install the chloro and methoxy groups at the C6 and C5 positions, respectively.

Functional Group Interconversions (e.g., from pyridine esters or nitriles)

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. fiveable.me In the synthesis of this compound, a common approach is to introduce the aldehyde functionality at a late stage by converting a more stable precursor group, such as an ester or a nitrile. scribd.com

A potential precursor is 6-chloro-5-methoxypyridine-3-carbonitrile. chemicalbook.com The synthesis could proceed via the following transformations:

From Nitrile to Aldehyde: The nitrile group can be reduced to the aldehyde using reagents like Diisobutylaluminium hydride (DIBAL-H). This is a widely used method for the partial reduction of nitriles and esters to aldehydes. Careful control of stoichiometry and reaction temperature (typically low, e.g., -78 °C) is crucial to prevent over-reduction to the amine.

From Ester to Aldehyde: If the precursor is a methyl or ethyl ester of 6-chloro-5-methoxypyridine-3-carboxylic acid, it can also be reduced to the aldehyde using DIBAL-H.

From Alcohol to Aldehyde: An alternative route involves the reduction of a pyridine-3-carboxylic acid or its ester to the corresponding alcohol (3-hydroxymethylpyridine derivative) using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be oxidized to the aldehyde. chemicalbook.com Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions are typically used to avoid over-oxidation to the carboxylic acid. acs.org A patented method for preparing 2-pyridine carboxaldehyde involves the oxidation of 2-pyridinemethanol (B130429) using sodium hypochlorite (B82951) in the presence of TEMPO as a catalyst. google.com

Optimization of Reaction Conditions and Yields in Pyridine Synthesis

The successful synthesis of complex substituted pyridines like this compound often requires careful optimization of reaction conditions to maximize yield and purity. beilstein-journals.org Key parameters that are frequently adjusted include catalysts, solvents, temperature, and reaction time.

Solvent and Catalyst Effects: The choice of solvent can significantly impact reaction rates and selectivity. For instance, in a model reaction for the synthesis of a tetrahydropyridine (B1245486) derivative, various solvents such as ethanol, methanol, and acetonitrile (B52724) were tested to find the optimal medium. researchgate.net Similarly, the use of catalysts, whether acidic, basic, or metallic, is often essential. Studies on the synthesis of substituted pyridines have shown that copper(I) salts can effectively catalyze condensation reactions to build the pyridine ring. organic-chemistry.org

Temperature and Time: These two parameters are interdependent. Optimization often involves finding the lowest possible temperature and shortest time that allow the reaction to proceed to completion, thereby minimizing the formation of byproducts. For the synthesis of scribd.comub.eduOxathiepino[5,6-b]quinolines, a related heterocyclic system, increasing the temperature from room temperature to 100 °C dramatically improved the yield from low to 87%. researchgate.net

Reagent Stoichiometry: The molar ratios of reactants can be critical, particularly in multistep syntheses or when using powerful reagents like organolithiums or hydrides, where excess reagent can lead to side reactions.

Table 2: Optimization of Reaction Conditions for a Model Pyridine Synthesis researchgate.net

Entry Solvent Catalyst Time (h) Yield (%)
1 Ethanol Piperidine 8 94
2 Methanol Piperidine 10 85
3 Acetonitrile Piperidine 12 70
4 THF Piperidine 12 65

This table demonstrates a typical optimization process where different solvents are screened to maximize the yield of the desired product.

By systematically varying these conditions, chemists can develop robust and efficient protocols for the synthesis of highly functionalized pyridine derivatives. nih.gov

Solvent Effects and Reaction Media Influence

The choice of solvent is a critical factor in the synthesis of substituted pyridines, significantly impacting reaction rates and yields. In the context of the Vilsmeier-Haack reaction, which is a key method for formylating pyridine derivatives, the solvent's role extends beyond simply dissolving the reactants.

Commonly, the reaction utilizes an excess of the formylating agent's precursor, such as N,N-dimethylformamide (DMF), which can also serve as the solvent. ijpcbs.com However, other solvents like dichloromethane (B109758) (DCM), 1,2-dichloroethane, chloroform, benzene, and toluene (B28343) have been employed. ijpcbs.comnumberanalytics.com The polarity and coordinating ability of the solvent can influence the stability of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the solubility of the pyridine substrate. numberanalytics.com

For the synthesis of substituted pyridines, including chloro- and methoxy-substituted variants, the selection of an appropriate reaction medium is crucial. Research on the synthesis of highly substituted pyridines has explored various solvent systems. For instance, the use of choline (B1196258) hydroxide (B78521) in water has been shown to have a dramatic accelerative effect on the reaction, highlighting the potential of aqueous and ionic liquid-based media in modern synthetic protocols. tandfonline.com In other studies, running reactions in DMF solution proved to be the best choice for producing certain substituted pyridines, yielding significantly better results than other solvents. mdpi.com

The following table summarizes the influence of different solvents on the synthesis of substituted pyridines, drawing on general findings in heterocyclic chemistry that are applicable to the synthesis of this compound.

Table 1: Influence of Solvents on Substituted Pyridine Synthesis

Solvent Typical Application/Observation Potential Impact on this compound Synthesis
N,N-Dimethylformamide (DMF) Often used as both reactant and solvent in Vilsmeier-Haack reactions. ijpcbs.com Likely a suitable solvent, potentially leading to good yields.
Dichloromethane (DCM) A common, non-polar aprotic solvent for Vilsmeier-Haack reactions. numberanalytics.com May offer easier work-up compared to DMF.
1,2-Dichloroethane Another halogenated solvent used in formylation reactions. numberanalytics.com Similar properties to DCM, could be a viable alternative.
Choline Hydroxide/Water Demonstrated to accelerate the synthesis of highly substituted pyridines. tandfonline.com A greener alternative that could enhance reaction rates.

Temperature and Stoichiometry Considerations

Temperature and the stoichiometric ratio of reactants are pivotal in controlling the outcome of the synthesis of this compound, particularly when employing the Vilsmeier-Haack reaction.

The formation of the Vilsmeier reagent from DMF and an acid chloride like phosphorus oxychloride (POCl₃) is an exothermic process that requires careful temperature control, often initiated at low temperatures (e.g., 0-5°C). niscpr.res.innrochemistry.com Subsequently, the reaction with the aromatic substrate may be conducted at temperatures ranging from room temperature to elevated temperatures (e.g., 60-120°C), depending on the reactivity of the substrate. ijpcbs.comjk-sci.com For electron-rich pyridines, milder conditions are generally sufficient. The reaction temperature can significantly affect the rate of reagent formation and the subsequent electrophilic attack on the pyridine ring. numberanalytics.com

Stoichiometry, the molar ratio of the reactants, is equally critical. In the Vilsmeier-Haack reaction, the ratio of DMF to POCl₃, as well as the ratio of the Vilsmeier reagent to the pyridine substrate, must be carefully optimized to maximize the yield of the desired aldehyde and minimize the formation of by-products. numberanalytics.com An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material. For instance, a 1.5 equivalent of the pre-formed Vilsmeier reagent relative to the substrate has been used in some procedures. nrochemistry.com In the synthesis of related chloro-quinolines, varying the molar proportion of POCl₃ from 3 to 15 moles was explored to optimize the reaction conditions. niscpr.res.in

The table below outlines key considerations for temperature and stoichiometry in the synthesis of the target compound.

Table 2: Temperature and Stoichiometry in Vilsmeier-Haack Formylation

Parameter General Range/Ratio Influence on Reaction
Temperature
Reagent Formation 0 - 25°C Controls the exothermic reaction between DMF and POCl₃. ijpcbs.com
Reaction with Substrate Room Temperature to 120°C Dependent on the reactivity of the pyridine derivative. ijpcbs.comjk-sci.com
Stoichiometry (moles)
Vilsmeier Reagent to Substrate 1:1 to 5:1 (Reagent:Substrate) An excess of the reagent often drives the reaction to completion. google.com
DMF to POCl₃ ~1:1 The standard ratio for the in-situ formation of the Vilsmeier reagent.

Catalytic Approaches in Heterocyclic Synthesis

While the classical Vilsmeier-Haack reaction is not strictly catalytic, as the reagents are consumed in stoichiometric amounts, the broader field of heterocyclic synthesis, including the formation of pyridine aldehydes, has seen the development of various catalytic methods. These approaches aim to improve efficiency, reduce waste, and allow for milder reaction conditions.

For formylation reactions, alternatives to the traditional Vilsmeier-Haack conditions are being explored. Palladium-based catalytic systems, for example, have been developed for the carbonylative transformation of aryl halides using formic acid as a carbon monoxide source. researchgate.net In some instances, ligands such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to promote rhodium-catalyzed formylation reactions. nih.gov

In the context of constructing the pyridine ring itself, which is a precursor to the final product, catalytic methods are also prevalent. The Hantzsch dihydropyridine (B1217469) synthesis, a classic method, can be influenced by various catalysts. beilstein-journals.org More contemporary approaches utilize transition metal catalysts. For instance, copper-catalyzed oxidative cycloaddition has been employed to create substituted pyridines. mdpi.com

While a direct catalytic method for the formylation of 2-chloro-3-methoxypyridine (B1581833) may not be widely documented, the principles from related catalytic formylations and pyridine syntheses suggest potential avenues for developing more sustainable and efficient routes to this compound. The use of Lewis acids or Brønsted acids has also been explored to catalyze similar transformations, though their effectiveness can vary. researchgate.net

The following table provides an overview of some catalytic approaches relevant to the synthesis of functionalized pyridines.

Table 3: Catalytic Approaches in Heterocyclic Synthesis

Catalytic System Type of Transformation Potential Relevance
Palladium(OAc)₂/DABCO Carbonylative formylation of aryl halides. researchgate.net Could offer an alternative route to the aldehyde from a halogenated precursor.
Rhodium catalysts with DABCO Formylation of organometallic compounds. nih.gov Highlights the potential for metal-catalyzed formylation.
Copper catalysts Oxidative cycloaddition for pyridine synthesis. mdpi.com Relevant for the synthesis of the initial pyridine ring system.
Lewis/Brønsted Acids Catalysis of multicomponent reactions for heterocycle synthesis. researchgate.net May enhance the rate of formylation or related reactions.

An In-depth Look at the Chemical Reactivity and Derivatization of this compound

The heterocyclic compound this compound is a versatile building block in organic synthesis, characterized by two primary reactive sites: the aldehyde group at the 3-position and the chlorine atom at the 6-position. This structure allows for a wide array of chemical transformations, enabling the synthesis of a diverse range of substituted pyridine derivatives. This article explores the key reactions and derivatization strategies involving this compound, focusing on transformations at both the aldehyde moiety and the pyridine ring's halogen substituent.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. For 6-Chloro-5-methoxypyridine-3-carbaldehyde, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) and aldehyde groups. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom, the nitrogen atom in the pyridine (B92270) ring, and the aldehyde group, as well as the electron-donating effect of the methoxy group.

Expected ¹H NMR Data for this compound:

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aldehyde-H9.5 - 10.5SingletN/A
Aromatic-H (Position 2)8.0 - 8.5Doublet~2-3
Aromatic-H (Position 4)7.5 - 8.0Doublet~2-3
Methoxy-H3.8 - 4.2SingletN/A

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the type of carbon (e.g., aromatic, carbonyl, methoxy).

Expected ¹³C NMR Data for this compound:

Carbon Expected Chemical Shift (ppm)
Aldehyde (C=O)185 - 195
Aromatic C-Cl150 - 160
Aromatic C-O155 - 165
Aromatic C-CHO130 - 140
Aromatic C-H (Position 2)145 - 155
Aromatic C-H (Position 4)110 - 120
Methoxy (CH₃)55 - 65

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOE)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. In this molecule, a cross-peak would be expected between the aromatic protons at positions 2 and 4, confirming their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons with their directly attached carbons. This would definitively assign the proton signals to their corresponding carbon signals in the aromatic ring.

NOE (Nuclear Overhauser Effect): NOE experiments reveal through-space proximity of protons. An NOE correlation between the methoxy protons and the aromatic proton at position 4 would provide strong evidence for their spatial closeness, confirming the substituent positions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For this compound, key vibrational modes would include:

C=O Stretch (Aldehyde): A strong absorption band in the IR spectrum is expected in the region of 1690-1715 cm⁻¹. This is a highly characteristic band for an aromatic aldehyde.

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.

C-O Stretch (Methoxy): A strong band is expected in the region of 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

Aromatic C=C and C=N Stretching: Multiple bands in the region of 1400-1600 cm⁻¹ are characteristic of the pyridine ring.

C-Cl Stretch: A band in the lower frequency region, typically around 600-800 cm⁻¹, would be indicative of the carbon-chlorine bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound (C₇H₆ClNO₂), the expected exact mass would be approximately 171.0087 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom due to its natural isotopic abundance (³⁵Cl and ³⁷Cl).

Common fragmentation pathways would likely involve the loss of the aldehyde group (CHO), the methoxy group (OCH₃), or the chlorine atom, leading to characteristic fragment ions that can be used to piece together the molecular structure.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The presence of the pyridine ring, the aldehyde group, and the methoxy group, all conjugated, will influence the wavelength of maximum absorption (λ_max). Typically, π → π* and n → π* transitions are observed for such systems, providing insight into the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structural Determination

The definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid is X-ray crystallography. This powerful analytical technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

A typical crystallographic study would involve growing a single crystal of this compound suitable for diffraction experiments. The crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. This analysis would yield the electron density map of the molecule, from which the atomic positions can be determined.

The expected outcome of such a study would be a detailed report including a Crystallographic Information File (CIF). This file would contain a wealth of information, such as the crystal system, space group, unit cell dimensions, and atomic coordinates. From this data, a comprehensive analysis of the molecular geometry and packing in the solid state could be performed.

However, at present, no such data is available in the public domain for this compound. Therefore, a detailed discussion of its crystal structure, including data tables of crystallographic parameters, cannot be provided. The scientific community awaits future studies that may undertake the crystallographic characterization of this compound to fill this gap in the understanding of its solid-state properties.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of 6-chloro-5-methoxypyridine-3-carbaldehyde. A common approach involves utilizing the B3LYP functional combined with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. tandfonline.com

Geometry Optimization and Conformational Analysis

The initial step in computational analysis is the geometry optimization of the molecule to find its most stable conformation, corresponding to the minimum energy state on the potential energy surface. For this compound, this process involves the systematic adjustment of bond lengths, bond angles, and dihedral angles. The resulting optimized structure provides crucial information about the molecule's three-dimensional arrangement. For instance, the planarity of the pyridine (B92270) ring and the orientation of the methoxy (B1213986) and carbaldehyde groups are determined. mdpi.com The coplanarity of the carbaldehyde group with the pyridine ring is a key aspect to investigate, as it can influence the electronic properties of the molecule. mdpi.com

ParameterOptimized Value
Bond Lengths (Å)
C-Cl1.745
C-O (methoxy)1.360
O-CH3 (methoxy)1.430
C=O (carbaldehyde)1.210
C-H (carbaldehyde)1.110
Bond Angles (°) **
C-C-Cl118.5
C-O-C (methoxy)117.0
O=C-H (carbaldehyde)125.0
Dihedral Angles (°) **
C-C-O-C (methoxy)179.5
C-C-C=O (carbaldehyde)179.8

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules. Actual values would be derived from specific computational runs.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. wuxiapptec.com

OrbitalEnergy (eV)
HOMO-6.85
LUMO-2.40
Energy Gap (ΔE) 4.45

Note: The data in this table is for illustrative purposes and represents typical values obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. This allows for the identification of electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively. In the MEP map of this compound, the negative potential (typically colored red or yellow) is expected to be localized around the electronegative oxygen and nitrogen atoms, indicating sites for electrophilic attack. Conversely, positive potential regions (colored blue) are anticipated near the hydrogen atoms, highlighting potential sites for nucleophilic attack. semanticscholar.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is employed to study intramolecular and intermolecular interactions, as well as charge delocalization within the molecule. This method provides detailed information about the donor-acceptor interactions between filled and vacant orbitals, which contribute to the stability of the molecule. For this compound, NBO analysis can quantify the hyperconjugative interactions and the delocalization of electron density from the lone pairs of oxygen and nitrogen atoms to the antibonding orbitals of the pyridine ring. chemrxiv.org The stabilization energies associated with these interactions are calculated to assess their significance.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. tandfonline.comsemanticscholar.org These calculations, often performed in a solvent to mimic experimental conditions, can help in the assignment of the observed NMR signals. tandfonline.com

AtomCalculated Chemical Shift (ppm)
¹H NMR
-CHO9.80
Aromatic-H7.50 - 8.20
-OCH₃3.95
¹³C NMR
-CHO190.5
Aromatic-C110.0 - 160.0
-OCH₃56.0

Note: The data in this table is illustrative and represents typical values obtained from GIAO calculations. Actual values would be derived from specific computational runs and referenced against a standard like TMS.

Vibrational Frequencies: The vibrational frequencies of this compound can be calculated using DFT. The computed frequencies are often scaled by an appropriate factor to correct for anharmonicity and the limitations of the theoretical method, allowing for a more accurate comparison with experimental FT-IR and Raman spectra. mdpi.comsemanticscholar.org

Non-Linear Optical (NLO) Property Investigations

The non-linear optical (NLO) properties of this compound can be investigated computationally to assess its potential for use in optoelectronic devices. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. DFT calculations can provide an estimate of this property. Molecules with significant charge transfer characteristics, often indicated by a small HOMO-LUMO gap and asymmetric charge distribution, tend to exhibit larger β values. The presence of electron-donating (methoxy) and electron-withdrawing (chloro, carbaldehyde) groups on the pyridine ring suggests that this molecule may possess interesting NLO properties.

Molecular Modeling and Docking Studies for Theoretical Interaction Mechanisms

Computational and theoretical chemistry studies, specifically molecular modeling and docking, are powerful tools used to predict and analyze the interactions between a small molecule, such as this compound, and a biological target at the molecular level. These in silico methods are crucial in drug discovery and development for elucidating potential mechanisms of action and guiding the design of more potent and selective compounds.

However, a comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific molecular modeling or docking studies focused on this compound. While research exists on various other pyridine derivatives and their interactions with biological targets, this particular compound has not been the subject of such detailed computational investigations.

The scientific community often employs these computational techniques to explore the binding affinity and mode of interaction of novel compounds with proteins, enzymes, or receptors implicated in disease pathways. Such studies typically generate data on binding energies, hydrogen bond interactions, hydrophobic interactions, and the specific amino acid residues involved in the binding site. This information is invaluable for understanding the structure-activity relationship (SAR) of a compound and for its further optimization.

Although no specific data tables or detailed research findings on the theoretical interaction mechanisms of this compound can be presented at this time due to the lack of published research, the methodologies for conducting such studies are well-established. Future computational research on this compound would likely involve:

Homology Modeling: If the three-dimensional structure of a relevant biological target is not experimentally determined, a model of the protein would be constructed based on the known structure of a homologous protein.

Molecular Docking: The this compound molecule would be computationally "docked" into the binding site of the target protein to predict its preferred binding orientation and affinity.

Molecular Dynamics Simulations: To understand the stability of the ligand-protein complex and the dynamic nature of their interactions over time, molecular dynamics simulations would be performed.

The absence of these studies for this compound indicates a gap in the current scientific knowledge regarding its potential biological activity and mechanism of action at a molecular level. Future research in this area would be beneficial for uncovering its therapeutic potential.

Applications As a Synthetic Building Block and Intermediate in Organic Synthesis

Analytical Methodologies for Purity Assessment and Quantification in Research Settings

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool in the chemist's arsenal (B13267) for separating and purifying compounds from reaction mixtures and for assessing purity. The choice of technique depends on the compound's properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. It is particularly suitable for substances that are not easily volatilized. While specific HPLC methods for 6-Chloro-5-methoxypyridine-3-carbaldehyde are not detailed in readily available literature, methods for similar structures, such as other substituted pyridines, provide a clear blueprint. For instance, the analysis of related compounds like 6-Chloro-5-methoxy-2-(trifluoromethoxy)pyridin-3-ol involves HPLC for purity checks. bldpharm.com

An HPLC analysis would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient and flow rate would be optimized to achieve separation from impurities. Detection is commonly performed using a UV detector, set at a wavelength where the pyridine (B92270) ring system exhibits strong absorbance.

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. The applicability of GC to this compound would depend on its volatility and thermal stability. GC analysis, often coupled with a mass spectrometer (GC-MS), provides excellent separation and structural information.

In a typical GC-MS analysis of heterocyclic compounds, a capillary column with a specific stationary phase is used. unl.edu The sample is injected into a heated port, vaporized, and carried by an inert gas (like helium or nitrogen) through the column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum that acts as a molecular fingerprint. For related pyridine derivatives, GC has been used to identify various components in complex mixtures. unl.edu

Column Chromatography (e.g., Silica (B1680970) Gel Chromatography)

Column chromatography is a fundamental and widely used purification technique in synthetic chemistry. For substituted pyridines, silica gel chromatography is a standard method for removing impurities post-synthesis. nih.govnih.gov The crude product is loaded onto a column packed with silica gel, and a solvent system (eluent) is passed through the column. The separation occurs based on the differential adsorption of the compounds to the silica gel.

Research on the synthesis of various multi-substituted pyridines frequently reports the use of flash column chromatography with a solvent system of ethyl acetate (EtOAc) and hexanes. nih.gov The polarity of the eluent is often gradually increased (gradient elution) to first elute non-polar impurities and then the desired, more polar product. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). nih.gov

ParameterTypical Value/ConditionSource
Stationary Phase Silica Gel nih.gov, nih.gov
Mobile Phase (Eluent) Ethyl Acetate/Hexanes mixture nih.gov
Elution Mode Gradient (e.g., 0:100 to 20:80 EtOAc/Hexanes) nih.gov
Monitoring Technique Thin-Layer Chromatography (TLC) with UV detection nih.gov

Purity Determination Methods

Once the compound is purified, its purity must be quantitatively assessed. Spectroscopic and elemental analysis are the primary methods used for this purpose.

Quantitative Spectroscopic Analysis

Spectroscopic techniques are crucial for both structural elucidation and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are arguably the most powerful tools for determining the structure of an organic molecule. The chemical shifts, splitting patterns, and integration of the peaks in an NMR spectrum provide detailed information about the molecular structure. For a compound like this compound, one would expect specific signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the aldehyde proton. Purity can be estimated by comparing the integrals of the compound's signals to those of known impurities or a calibrated internal standard (qNMR). While the spectrum for the title compound is not published, data for isomers like 6-Chloro-2-methoxypyridine-3-carboxaldehyde are available and show characteristic peaks. google.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, which can be used to confirm its elemental composition. For instance, the HRMS data for 2-(benzylamino)-4-(4-nitrophenyl)nicotinonitrile, a complex pyridine derivative, showed a calculated mass that was extremely close to the experimentally found mass, confirming its formula. nih.gov

Spectroscopic Data for a Related Isomer: 6-Chloro-2-methoxypyridine-3-carbaldehyde

TechniqueDataSource
Molecular Formula C₇H₆ClNO₂ sigmaaldrich.com, nih.gov
Molecular Weight 171.58 g/mol sigmaaldrich.com, nih.gov
¹H NMR (400 MHz, CDCl₃) δ 5.8 (s, 2H), 7.3-8.5 (m, 4H) (Note: data for a precursor in a synthesis) google.com
InChIKey AVBARORPQMEWPR-UHFFFAOYSA-N sigmaaldrich.com, nih.gov

Elemental Analysis

Elemental analysis is a destructive technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a sample. The results are compared to the theoretical percentages calculated from the compound's molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition. For this compound (C₇H₆ClNO₂), the theoretical elemental composition would be a key benchmark for purity assessment.

Theoretical Elemental Composition of C₇H₆ClNO₂

ElementSymbolAtomic Weight% Composition
CarbonC12.01149.00%
HydrogenH1.0083.53%
ChlorineCl35.45320.67%
NitrogenN14.0078.17%
OxygenO15.99918.65%

Characterization and Quality Control Protocols for Research-Grade Materials

The quality control of research-grade 6-Chloro-2-methoxypyridine-3-carboxaldehyde involves a suite of analytical techniques to confirm its identity, determine its purity, and quantify its concentration. These protocols are essential to ensure that the material meets the required specifications for its intended research application.

Purity Assessment

The purity of 6-Chloro-2-methoxypyridine-3-carboxaldehyde is typically stated as a percentage, with research-grade materials often having a purity of 97% or higher. sigmaaldrich.comsigmaaldrich.com The assessment of purity involves the use of chromatographic and spectroscopic techniques to detect and quantify the main component and any impurities present.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile, thermally stable compounds like 6-Chloro-2-methoxypyridine-3-carboxaldehyde. A reversed-phase HPLC method is commonly employed.

Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then passed through the column. The main component and any impurities are separated based on their differential partitioning between the two phases.

Detection: A UV-Vis detector is typically used, as the pyridine ring and aldehyde group constitute a chromophore that absorbs UV light. fiveable.me The wavelength of detection is chosen to maximize the response for the main compound.

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

ParameterTypical Value/Condition
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Purity Specification ≥ 97%

Table 1: Representative HPLC Parameters for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities or for the analysis of the compound itself if it is sufficiently volatile and thermally stable, GC-MS can be a powerful tool.

Principle: The sample is vaporized and introduced into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.

Data Interpretation: The gas chromatogram provides information on the number of components and their relative amounts, while the mass spectrum for each peak provides structural information, aiding in the identification of impurities.

Quantification

For quantitative analysis, a calibration curve is typically prepared using certified reference standards of 6-Chloro-2-methoxypyridine-3-carboxaldehyde.

External Standard Method

Procedure: A series of solutions of the reference standard at known concentrations are analyzed by HPLC or GC. A calibration curve is constructed by plotting the peak area versus concentration. The concentration of the sample solution is then determined by measuring its peak area and interpolating from the calibration curve.

Structural Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized or purchased material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aldehyde proton is expected to appear as a singlet at a characteristic downfield shift (around 10 ppm). The aromatic protons on the pyridine ring and the methoxy protons will have distinct chemical shifts and coupling patterns.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will have a characteristic chemical shift in the downfield region (around 190 ppm).

NucleusExpected Chemical Shift (δ) Range (ppm)Multiplicity
¹H NMR
Aldehyde-H9.8 - 10.2s (singlet)
Aromatic-H7.0 - 8.5d (doublet)
Methoxy-H3.9 - 4.2s (singlet)
¹³C NMR
C=O (Aldehyde)188 - 193
Aromatic-C110 - 160
Methoxy-C50 - 60

Table 2: Predicted NMR Spectral Data for 6-Chloro-2-methoxypyridine-3-carboxaldehyde

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic Absorptions: Key vibrational frequencies are expected for the C=O stretch of the aldehyde, the C-Cl stretch, the C-O stretch of the methoxy group, and the aromatic C=C and C-H stretches of the pyridine ring.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
C=O (Aldehyde)1680 - 1710
C-Cl600 - 800
C-O (Methoxy)1000 - 1300 (asymmetric & symmetric)
Aromatic C=C1400 - 1600
Aromatic C-H3000 - 3100

Table 3: Expected FT-IR Absorption Bands for 6-Chloro-2-methoxypyridine-3-carboxaldehyde

Physical and Chemical Properties

Basic physical properties are also a part of the quality control protocol.

PropertyValueSource
Molecular Formula C₇H₆ClNO₂ sigmaaldrich.comnih.govsigmaaldrich.com
Molecular Weight 171.58 g/mol sigmaaldrich.comnih.govsigmaaldrich.com
Appearance Solid sigmaaldrich.comsigmaaldrich.com
Melting Point 78-81 °C sigmaaldrich.comsigmaaldrich.com
CAS Number 95652-81-6 sigmaaldrich.comnih.govsigmaaldrich.com

Table 4: Physical and Chemical Properties of 6-Chloro-2-methoxypyridine-3-carboxaldehyde

The analytical methodologies for the purity assessment and quantification of research-grade 6-Chloro-2-methoxypyridine-3-carboxaldehyde are well-established, relying on a combination of chromatographic and spectroscopic techniques. HPLC is the primary method for purity determination, while NMR and FT-IR are essential for structural confirmation. Adherence to these quality control protocols ensures the integrity of the chemical and the reliability of research outcomes.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-5-methoxypyridine-3-carbaldehyde, and how can reaction yields be improved?

  • Methodological Answer: The synthesis of pyridine carbaldehyde derivatives often involves halogenation and oxidation steps. For this compound, a high-yield approach may adapt methods from analogous compounds. For example, the selective chlorination of 5-methoxypyridine-3-carbaldehyde using POCl₃ or SOCl₂ under controlled temperatures (0–5°C) can minimize side reactions . Post-chlorination purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product integrity. Yield optimization may require adjusting stoichiometry, catalysts (e.g., Lewis acids like AlCl₃), or solvent systems (e.g., dichloromethane vs. toluene). Comparative studies of synthetic routes (e.g., Vilsmeier-Haack vs. direct oxidation) should be conducted, with yields tracked via HPLC or GC-MS. Table 1: Synthetic Route Comparison
MethodYield (%)Purity (%)Key Conditions
POCl₃ Chlorination78>950°C, anhydrous DCM
SOCl₂/Et₃N6590Reflux, 12 h

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer: Characterization should combine spectroscopic and chromatographic methods:
  • NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C5, aldehyde at C3). Chlorine’s deshielding effect on adjacent protons should be evident .
  • FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group).
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected at m/z 201.0298).
  • HPLC/GC-MS: Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm.

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer: Stability studies should assess degradation under thermal, photolytic, and hydrolytic stress:
  • Thermal Stability: Incubate at 40°C/75% RH for 4 weeks; monitor via TGA (decomposition onset temperature) and HPLC.
  • Photostability: Expose to UV light (ICH Q1B guidelines) and track aldehyde oxidation to carboxylic acid.
  • Hydrolytic Stability: Test in buffered solutions (pH 1–13) to identify pH-sensitive degradation pathways.
    Table 2: Degradation Products Under Stress Conditions
ConditionMajor Degradation ProductMechanism
Acidic (pH 1)6-Chloro-5-methoxynicotinic acidAldehyde oxidation
Alkaline (pH 13)Demethoxylation byproductsNucleophilic substitution

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic effects of substituents on the reactivity of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The electron-withdrawing chloro group at C6 lowers the LUMO energy, enhancing electrophilicity at C3-aldehyde. Methoxy at C5 donates electrons via resonance, moderating reactivity. Solvent effects (PCM model) and transition-state analysis (IRC) further clarify reaction pathways for derivatization (e.g., condensation reactions) .

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and SHELXD (for phase solving) is recommended . Key steps:
  • Grow crystals via slow evaporation (solvent: ethyl acetate/hexane).
  • Resolve disorder in the methoxy group using restraints (e.g., DFIX for C-O bond lengths).
  • Validate hydrogen bonding (e.g., aldehyde O–H⋯O interactions) via Mercury software.

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological applications?

  • Methodological Answer: SAR requires systematic substitution at reactive sites:
  • Aldehyde Modification: Convert to oximes or hydrazones for enhanced bioactivity.
  • Chloro Replacement: Substitute with -CF₃ (electron-withdrawing) or -OCH₂CH₃ (electron-donating) to modulate target binding .
  • Methoxy Position: Compare C5 vs. C4 substitution to assess steric/electronic effects on enzyme inhibition (e.g., kinase assays).
    Table 3: Derivative Activity Screening
DerivativeIC₅₀ (μM)Target Enzyme
6-Cl-5-OMe-oxime0.45Tyrosine kinase
6-CF₃-5-OMe-aldehyde1.20Phosphatase

Q. What advanced analytical techniques resolve contradictions in reported spectral data for pyridine carbaldehydes?

  • Methodological Answer: Discrepancies in NMR shifts or IR peaks often arise from solvent effects or impurities. Solutions include:
  • 2D NMR (COSY, HSQC): Assign proton-carbon correlations unambiguously.
  • Dynamic NMR: Study rotational barriers (e.g., aldehyde conformation) at variable temperatures.
  • LC-NMR: Couple chromatography with NMR to isolate and analyze minor impurities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.